
(2,5-Diclorofenil)(3-((5-metilpiridin-2-il)oxi)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.23. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tienes un análisis completo de las aplicaciones de investigación científica de la (2,5-Diclorofenil)(3-((5-metilpiridin-2-il)oxi)pirrolidin-1-il)metanona, centrándose en seis campos únicos:
Investigación Anticancerígena
Este compuesto ha mostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir líneas celulares cancerosas específicas. Se sabe que la presencia del grupo diclorofenilo aumenta la citotoxicidad contra las células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos anticancerígenos. Los estudios han indicado que los derivados de este compuesto pueden inducir la apoptosis e inhibir la proliferación celular en varios tipos de cáncer .
Actividad Antimicrobiana
La estructura de la this compound incluye grupos funcionales que son efectivos contra una gama de patógenos microbianos. La investigación ha demostrado su eficacia en la inhibición del crecimiento de bacterias y hongos, lo que lo convierte en un compuesto valioso en el desarrollo de nuevos agentes antimicrobianos .
Agentes Neuroprotectores
Este compuesto se ha explorado por sus propiedades neuroprotectoras. Se sabe que el anillo de pirrolidina en su estructura interactúa con los receptores neuronales, lo que podría ofrecer protección contra enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Los estudios han demostrado que puede reducir el estrés oxidativo y la inflamación en los tejidos neuronales .
Estudios de Inhibición Enzimática
Este compuesto también se utiliza en estudios de inhibición enzimática. Su estructura le permite unirse eficazmente a ciertas enzimas, inhibiendo su actividad. Esta propiedad es útil para comprender las funciones enzimáticas y para el desarrollo de inhibidores enzimáticos como agentes terapéuticos.
Cada una de estas aplicaciones destaca la versatilidad y el potencial de la this compound en varios campos de la investigación científica. Si necesitas información más detallada sobre alguna aplicación específica, ¡no dudes en preguntar!
Fuente sobre la investigación anticancerígena. Fuente sobre la actividad antimicrobiana. Fuente sobre agentes neuroprotectores. : Fuente sobre aplicaciones antiinflamatorias. : Fuente sobre investigación antiviral. : Fuente sobre estudios de inhibición enzimática.
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-8-12(18)3-4-15(14)19/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHXGGGPJYHZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2555912.png)
![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)
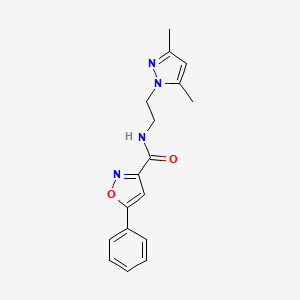
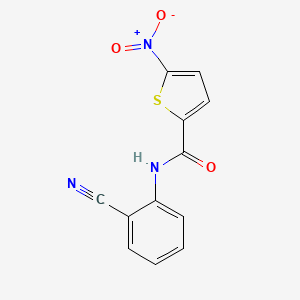

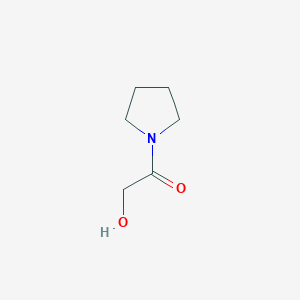
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2555920.png)
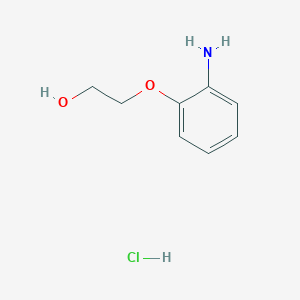
![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2555924.png)

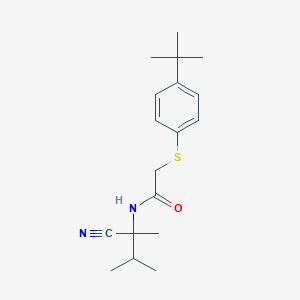
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2555930.png)
![6-Cyano-N-[5-cyano-2-(cyclopropylamino)phenyl]pyridine-3-sulfonamide](/img/structure/B2555932.png)
